molecular formula C10H4Cl2F3N3O B2549202 1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone CAS No. 1272305-66-4

1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone

Cat. No. B2549202
CAS RN: 1272305-66-4
M. Wt: 310.06
InChI Key: RLPATWCKSNYTFO-UHFFFAOYSA-N
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Description

Triazole analogues are a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their biological and pharmacological properties . The triazole nucleus is one of the most important heterocycles and is a feature of many natural products and medicinal agents .


Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of aldehydes and ketones to form chalcones, followed by cyclization with different aryl azides to produce triazole compounds through a 1,3-dipolar cycloaddition .


Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .


Chemical Reactions Analysis

Triazole compounds are known for their wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, and more .

Scientific Research Applications

Antifungal Applications

Triazole derivatives have been extensively researched for their antifungal properties. The solubility and partitioning processes of a novel potential antifungal compound from the 1,2,4-triazole class have been characterized, indicating its potential for biological applications, particularly in antifungal therapies (Volkova, Levshin, & Perlovich, 2020). Additionally, research on tetraconazole, a triazole fungicide, showcases the synthesis and biological activity of this compound, highlighting the broad spectrum of triazole derivatives in combating fungal infections (Bianchi, Cesti, Spezia, Garavaglia, & Mirenna, 1991).

Material Science and Polymer Chemistry

Triazole compounds have shown significant potential in material science, particularly in the synthesis of functional materials. Research into the polymerization of ethylenic monomers initiated by superacids and the complexation of trifluoromethanesulphonates indicates the role of triazole derivatives in developing new polymer materials with specific properties (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Corrosion Inhibition

The efficiency of triazole derivatives in corrosion inhibition has been studied, with findings indicating their potential to protect metals in acidic media. This highlights their importance in industrial applications where corrosion resistance is crucial (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Catalysis

Research into the catalytic properties of triazole derivatives reveals their potential in facilitating chemical reactions, including hydrogenation processes. The development of highly active orthometalated heterocyclic carbene ruthenium catalysts based on triazole demonstrates the utility of these compounds in enhancing the efficiency of catalytic reactions (Baratta, Schütz, Herdtweck, Herrmann, & Rigo, 2005).

Structural and Synthetic Chemistry

The synthesis and structural characterization of triazole derivatives contribute to the understanding of their chemical behavior and potential applications in designing new compounds with desired properties. This area of research supports the development of novel materials and pharmaceuticals by exploring the chemical reactivity and interactions of triazole-based compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Mechanism of Action

While the specific mechanism of action for “1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone” is not available, some triazole compounds are known to inhibit the biosynthesis of ergosterol, a key component of the fungal membrane .

Future Directions

The development of new triazole compounds and analogues continues to be an active area of research in medicinal chemistry, given their wide range of potential pharmacological activities .

properties

IUPAC Name

1-[1-(3,5-dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N3O/c11-5-1-6(12)3-7(2-5)18-4-8(16-17-18)9(19)10(13,14)15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPATWCKSNYTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N2C=C(N=N2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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